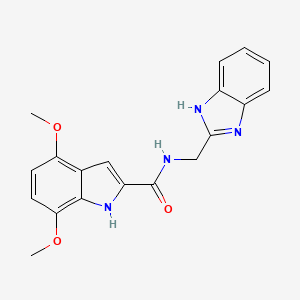N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14806903
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H18N4O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O3/c1-25-15-7-8-16(26-2)18-11(15)9-14(23-18)19(24)20-10-17-21-12-5-3-4-6-13(12)22-17/h3-9,23H,10H2,1-2H3,(H,20,24)(H,21,22) |
| Standard InChI Key | XPLSRYGCFJJEGB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1H-Benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide features a benzimidazole unit fused to an indole framework via a methylene bridge. The indole nucleus is substituted with methoxy groups at positions 4 and 7, while the benzimidazole moiety remains unsubstituted. The amide bond at the indole’s second position links the two heterocycles, contributing to the compound’s planar geometry and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₂ | |
| Molecular Weight | 348.4 g/mol | |
| CAS Number | Not publicly disclosed | - |
| Solubility | Moderate in polar solvents | |
| Melting Point | Under investigation | - |
Electronic and Steric Features
The electron-donating methoxy groups increase the electron density of the indole ring, enhancing its participation in π-π stacking interactions with biological targets. Conversely, the benzimidazole’s imidazole nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with enzymes or receptors . Steric hindrance from the methylene bridge may limit conformational flexibility, potentially improving target specificity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves multi-step organic reactions:
-
Friedel-Crafts Acylation: Introduction of acyl groups to the indole nucleus under controlled conditions .
-
Nucleophilic Substitution: Coupling of the functionalized indole with a benzimidazole derivative via amide bond formation.
-
Purification: Chromatography or recrystallization to isolate the target compound.
Key challenges include optimizing reaction yields and minimizing side products, particularly during the acylation and coupling stages .
Reactivity Profile
-
Amide Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding benzimidazole and indole carboxylic acid derivatives.
-
Electrophilic Substitution: The indole’s C3 position undergoes halogenation or nitration under strong electrophilic conditions .
-
Demethylation: Methoxy groups can be cleaved using reagents like BBr₃, generating hydroxylated analogs.
Biological Activities and Mechanisms
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|---|
| Analog 5 | Pediatric GBM | 0.33 | Caspase activation | |
| Compound 26 | Lung Adenocarcinoma | 0.012 | MmpL3 inhibition |
Antimicrobial Activity
Indole-2-carboxamides demonstrate exceptional activity against Mycobacterium tuberculosis, including drug-resistant strains (MIC = 0.012 μM) . The proposed mechanism involves inhibition of MmpL3, a transporter critical for mycolic acid biosynthesis .
Pharmacological and Toxicological Considerations
Synergistic Effects
Combination therapy with rifampin enhances antitubercular efficacy, reducing the risk of resistance development .
Comparative Analysis with Structural Analogs
N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
This analog differs by a 2-methoxyethyl substitution on the indole nitrogen. While it shares similar enzyme-inhibitory properties, its larger substituent may reduce blood-brain barrier permeability compared to the 4,7-dimethoxy derivative.
Indole-2-carboxamide-based MmpL3 Inhibitors
Compound 26, a difluoro-substituted analog, shows superior in vivo efficacy in tuberculosis models, highlighting the impact of halogenation on target affinity .
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.
-
Target Validation: Confirm MmpL3 or alternative targets via crystallography.
-
Derivatization: Explore halogen or heterocyclic substitutions to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume